2-methoxy-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride
Description
Properties
IUPAC Name |
2-methoxy-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2.ClH/c1-20-9-13(19)17-4-6-18(7-5-17)14-16-15-11(10-22-14)12-3-2-8-21-12;/h2-3,8H,4-7,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLDPBRXPONBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NN=C(CS2)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic derivative that incorporates a thiadiazine moiety and piperazine structure, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various piperazine-thiadiazole compounds and tested their efficacy against Vibrio cholerae and Bacillus subtilis . Notably, certain derivatives showed minimum inhibitory concentrations (MICs) indicating potent antibacterial activity . The compound's structure suggests potential interactions with bacterial cell membranes or metabolic pathways.
Anticancer Activity
The anticancer properties of thiadiazole-based compounds have been explored extensively. A related study indicated that piperazine derivatives containing thiadiazole exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The introduction of electron-withdrawing groups significantly enhanced the cytotoxicity of these compounds . Specifically, derivatives with IC50 values as low as 0.2 µM were noted, suggesting strong potential for further development as anticancer agents.
Enzyme Inhibition
Another area of interest is the inhibition of fatty acid amide hydrolase (FAAH), an enzyme implicated in various diseases. Research has shown that piperazine derivatives with thiadiazole moieties can effectively inhibit FAAH with IC50 values ranging from 0.13 to 0.22 µM . This inhibition is crucial for developing therapeutic agents targeting pain and inflammation.
Case Studies
- Antimicrobial Study : A series of synthesized piperazine-thiadiazole compounds were tested against bacterial strains. Compound PT6 demonstrated significant antibacterial activity compared to standard drugs, highlighting the importance of structural modifications in enhancing efficacy .
- Anticancer Study : Thiadiazole-based compounds were evaluated for their cytotoxicity against various cancer cell lines. The study revealed that modifications in substituents on the piperazine ring could lead to improved antitumor activity, with specific derivatives showing comparable potency to established chemotherapeutics like 5-FU .
- Enzyme Inhibition Study : The binding interactions of newly synthesized urea derivatives with FAAH were characterized through molecular docking studies. These findings suggest that structural features significantly influence the binding affinity and inhibitory potency against FAAH .
Data Tables
Scientific Research Applications
Biological Activities
Antimicrobial Activity:
Research indicates that derivatives of thiadiazines exhibit notable antimicrobial properties. Compounds similar to 2-methoxy-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride have been tested for their efficacy against various bacterial strains. For instance, studies have shown that certain thiadiazole derivatives demonstrate significant antibacterial activity comparable to standard antibiotics .
Anticancer Properties:
Thiadiazine derivatives are being explored for their anticancer potential. In vitro studies have reported that compounds containing the thiadiazine structure can inhibit the proliferation of cancer cell lines. For example, one study highlighted the cytotoxic effects of thiadiazole derivatives on human colon cancer cells, suggesting that modifications to the thiadiazine structure could enhance anticancer activity .
Neuropharmacological Effects:
The piperazine ring in the compound is associated with various pharmacological effects, including anxiolytic and antidepressant activities. Research has shown that piperazine derivatives can interact with serotonin receptors, indicating potential applications in treating mood disorders .
Medicinal Chemistry Applications
Drug Design and Development:
The unique structural features of this compound make it a valuable scaffold in drug design. Researchers are investigating its potential as a lead compound for developing new therapeutic agents targeting specific diseases such as cancer and bacterial infections.
Synthesis of Novel Compounds:
This compound serves as a precursor for synthesizing other biologically active molecules. The presence of functional groups allows for further chemical modifications to enhance biological activity or alter pharmacokinetic properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous thiadiazine derivatives (Table 1). Key differences lie in substituents, synthesis pathways, and biological activities.
Table 1: Comparative Analysis of Thiadiazine Derivatives
Key Observations :
- The piperazine linker in the target compound could increase solubility in acidic environments (via HCl salt formation), contrasting with oxadiazole or pyrazole-based analogs .
- Synthesis Complexity: The target compound’s synthesis likely involves multi-step reactions (e.g., coupling thiophene-thiadiazine with piperazine-ethanone), whereas simpler derivatives (e.g., ’s amide) achieve higher yields (84%) via straightforward condensation .
Biological Activity :
Research Findings and Structural Insights
Crystallographic Data :
Pharmacokinetic Predictions :
Thermal Stability :
Discussion and Implications
The target compound’s unique combination of thiophene , piperazine , and methoxy groups positions it as a promising candidate for further pharmacological testing. Its structural features suggest improved solubility and metabolic stability over analogs, though synthetic challenges (e.g., lower yields) may require optimization. Comparative studies with and compounds highlight the critical role of substituents in modulating bioactivity and physicochemical properties.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the thiadiazin-piperazine scaffold. A common approach includes nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). For example, piperazine derivatives can be functionalized via reaction with thiophene-containing thiadiazine precursors in the presence of a base like triethylamine . Purity optimization may require column chromatography (using gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Post-synthesis, purity should be confirmed via HPLC (>95%) and elemental analysis .
Q. Which spectroscopic techniques are essential for structural validation?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ethanone moiety, N-H stretches for piperazine).
- NMR (¹H and ¹³C) : Confirms proton environments (e.g., methoxy protons at δ 3.2–3.5 ppm, thiophene aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with biological targets (e.g., enzymes or receptors). For instance, the thiophene and thiadiazine moieties may exhibit π-π stacking with aromatic residues in active sites, while the piperazine group could facilitate solubility and binding via hydrogen bonds. Free energy calculations (MM-PBSA/GBSA) quantify binding affinities and guide SAR refinement .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Ensure consistent molar concentrations and assay conditions (e.g., pH, temperature).
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
- Orthogonal Assays : Validate enzyme inhibition via fluorescence-based and radiometric assays to rule out false positives .
Q. How to design experiments assessing environmental persistence and ecotoxicity?
- Environmental Fate Studies : Measure hydrolysis rates (pH 4–9 buffers), photodegradation (UV light exposure), and soil adsorption (OECD Guideline 106) .
- Ecotoxicology : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) to assess aquatic toxicity. For terrestrial impact, evaluate earthworm mortality and seed germination inhibition .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of synthesis?
- Catalyst Screening : Test palladium (e.g., Pd/C) or copper catalysts for cross-coupling reactions.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
- Temperature Control : Gradual heating (e.g., 60–80°C) prevents side reactions like piperazine ring decomposition .
Q. What analytical approaches differentiate polymorphic forms of the hydrochloride salt?
- DSC/TGA : Detect thermal transitions (melting points, dehydration events).
- PXRD : Compare diffraction patterns to reference standards.
- Solid-State NMR : Resolve differences in hydrogen bonding and crystallinity .
Data Interpretation Frameworks
Q. How to integrate contradictory pharmacokinetic data from in vitro vs. in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
